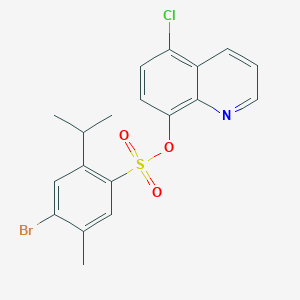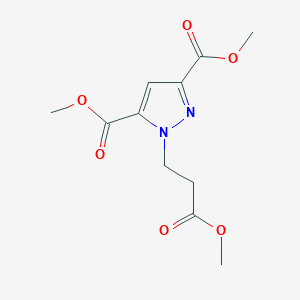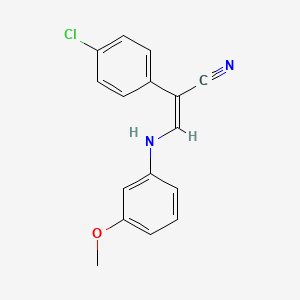![molecular formula C21H20N4O2S B3008645 N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251621-85-8](/img/structure/B3008645.png)
N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide" appears to be a derivative of the [1,2,4]triazolo[4,3-a]pyridine class of compounds. These compounds are known for their potential biological activities, which often include antimicrobial properties. The structure of the compound suggests that it is a hybrid molecule incorporating elements of sulfonamide, benzyl, and triazolopyridine moieties, which could contribute to its activity profile.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been demonstrated in the literature. For instance, a sulfonamide derivative was synthesized by treating 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride in pyridine, leading to the formation of various heterocycles, including pyrazoles, isoxazoles, and pyrimidinethiones . Similarly, a [1,2,4]triazolo[4,3-a]pyridine derivative was prepared using an oxidative ring closure of a hydrazine intermediate with sodium hypochlorite as the oxidant in ethanol . These methods could potentially be adapted for the synthesis of the compound , with modifications to incorporate the specific benzyl and methylphenyl groups.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives is characterized by a fused triazole and pyridine ring system. This core structure is often modified with various substituents that can alter the compound's electronic and steric properties, potentially affecting its biological activity. The presence of a benzyl group and a sulfonamide moiety in the compound of interest suggests that it may have unique interactions with biological targets due to these functional groups.
Chemical Reactions Analysis
The chemical reactivity of such compounds is diverse, as evidenced by the ability to form various heterocycles through reactions with different reagents. For example, the reaction of f,g-unsaturated ketones with hydrazine hydrate and other reagents led to the formation of pyrazoles, isoxazoles, and pyrimidinethiones . The compound may also undergo similar reactions, depending on the nature of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide" are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their heterocyclic structure and substituents. These properties can include solubility in various solvents, melting points, and stability under different conditions. The sulfonamide group, in particular, is known to confer water solubility, which could affect the compound's pharmacokinetic profile.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Compounds such as N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have been found to possess significant herbicidal activity. Studies have shown that related sulfonamide compounds demonstrate excellent herbicidal effects on a broad spectrum of vegetation at low application rates (Moran, 2003).
Insecticidal Potential
Research indicates that similar sulfonamide compounds can act as potent insecticidal agents. For instance, certain sulfonamides bearing a thiazole moiety have shown toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
Antimicrobial Properties
Several studies have synthesized and evaluated the antimicrobial properties of substituted sulfonamides and sulfinyl compound derivatives, including those related to the N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide structure. These compounds have been screened for their effectiveness against various microbial agents (Abdel-Motaal & Raslan, 2014).
Antifungal and Insecticidal Activity
Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have displayed both antifungal activities and insecticidal properties. Some of these compounds have shown high inhibition rates against certain fungi and insects (Xu et al., 2017).
Amplifying Effects with Phleomycin
Compounds in the [1,2,4]triazolo[4,3-a]pyridine class have shown potential as amplifiers of phleomycin against E. coli, indicating their possible use in enhancing the effects of certain antibiotics (Brown et al., 1978).
Antimalarial Potential
Research has also explored the antimalarial properties of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. These compounds have shown promising results in vitro against Plasmodium falciparum, suggesting potential applications in antimalarial drug discovery (Karpina et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-16-8-6-11-19(14-16)25(15-18-9-4-3-5-10-18)28(26,27)20-12-7-13-24-17(2)22-23-21(20)24/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAJISZWGONCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)
![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)
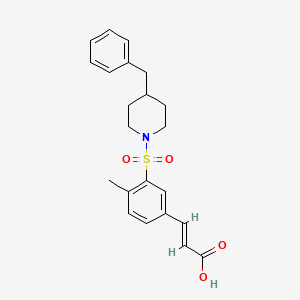
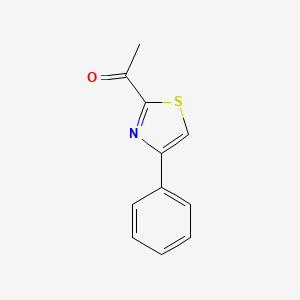
![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)


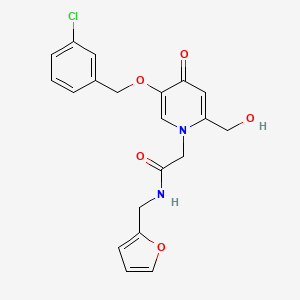
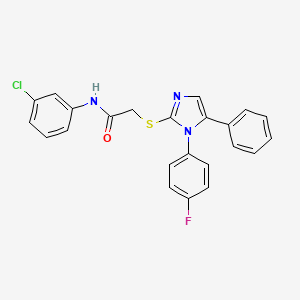
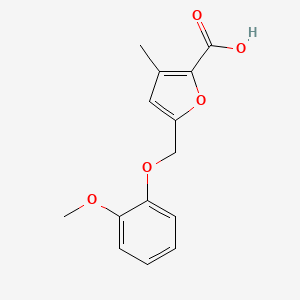
![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3008582.png)
